Cas no 27388-70-1 (5H-[1]Benzopyrano[3,4-c]pyridin-5-one,8-(1,2-dimethylheptyl)-1,2,3,4-tetrahydro-10-hydroxy-)
![5H-[1]Benzopyrano[3,4-c]pyridin-5-one,8-(1,2-dimethylheptyl)-1,2,3,4-tetrahydro-10-hydroxy- structure](https://www.kuujia.com/scimg/cas/27388-70-1x500.png)
27388-70-1 structure
Product name:5H-[1]Benzopyrano[3,4-c]pyridin-5-one,8-(1,2-dimethylheptyl)-1,2,3,4-tetrahydro-10-hydroxy-
5H-[1]Benzopyrano[3,4-c]pyridin-5-one,8-(1,2-dimethylheptyl)-1,2,3,4-tetrahydro-10-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 5H-[1]Benzopyrano[3,4-c]pyridin-5-one,8-(1,2-dimethylheptyl)-1,2,3,4-tetrahydro-10-hydroxy-
- 10-hydroxy-8-(3-methyloctan-2-yl)-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one
- BRN 0625033
- DTXSID40950075
- 10-Hydroxy-8-(3-methyloctan-2-yl)-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one
- 27388-70-1
- 8-(1,2-Dimethylheptyl)-10-hydroxy-1,2,3,4-tetrahydro-5H-(1)benzopyrano(3,4-c)pyrid-5-one
- 5H-(1)Benzopyrano(3,4-c)pyrid-5-one, 1,2,3,4-tetrahydro-8-(1,2-dimethylheptyl)-10-hydroxy-
-
- Inchi: InChI=1S/C21H29NO3/c1-4-5-6-7-13(2)14(3)15-10-18(23)20-16-8-9-22-12-17(16)21(24)25-19(20)11-15/h10-11,13-14,22-23H,4-9,12H2,1-3H3
- InChI Key: AGQMVMUGHIOKCY-UHFFFAOYSA-N
- SMILES: CCCCCC(C(C1=CC(O)=C2C3CCNCC=3C(OC2=C1)=O)C)C
Computed Properties
- Exact Mass: 343.21487
- Monoisotopic Mass: 343.214744
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 515
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 58.6
Experimental Properties
- Density: 1.14
- Boiling Point: 519.5°Cat760mmHg
- Flash Point: 268°C
- Refractive Index: 1.573
- PSA: 58.56
5H-[1]Benzopyrano[3,4-c]pyridin-5-one,8-(1,2-dimethylheptyl)-1,2,3,4-tetrahydro-10-hydroxy- Related Literature
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
27388-70-1 (5H-[1]Benzopyrano[3,4-c]pyridin-5-one,8-(1,2-dimethylheptyl)-1,2,3,4-tetrahydro-10-hydroxy-) Related Products
- 1448127-85-2(2-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}pyridine)
- 2877647-84-0(1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine)
- 50396-61-7(2H-1-BENZOPYRAN-6-CARBONITRILE, 2-OXO-)
- 664312-93-0(((4-(Tert-butyl)phenyl)sulfonyl)(2-bromophenyl)amine)
- 2128688-89-9(N-(8-Chloro-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)-N-methyl-2-propenamide)
- 2171946-65-7(1-(2,2-difluoropropyl)cyclopropane-1-carbaldehyde)
- 2171884-55-0(6-Amino-5-[4-(difluoromethoxy)phenyl]-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one)
- 2680806-99-7(benzyl N-(2-hydroxybutyl)-N-methylcarbamate)
- 929000-10-2(2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid)
- 1197194-31-2(Sutchuenmedin A)
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk